

Efficacy and potency comparison of 3-(azetidin-3-yloxy)-N,N-diethylaniline analogs

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Compound of Interest

3-(azetidin-3-yloxy)-N,Ndiethylaniline

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Comparative Analysis of Muscarinic Agonist Efficacy and Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy and potency of various muscarinic acetylcholine receptor (mAChR) agonists. The data presented is compiled from publicly available research to facilitate the understanding of structure-activity relationships and to aid in the development of novel selective muscarinic compounds. While specific data for **3-(azetidin-3-yloxy)-N,N-diethylaniline** analogs is not readily available in the public domain, this guide focuses on other well-characterized muscarinic agonists to provide a relevant comparative framework.

Quantitative Comparison of Muscarinic Agonists

The following table summarizes the potency and efficacy of selected muscarinic agonists at different mAChR subtypes. These values are indicative and can vary based on the specific experimental conditions and cell systems used.



Compound	Receptor Subtype	Assay Type	Potency (pEC50 / pKi)	Efficacy (% of Acetylcholi ne)	Reference
Acetylcholine	M1	Calcium Mobilization	7.2	100	INVALID- LINK
Acetylcholine	M3	Calcium Mobilization	6.8	100	INVALID- LINK
Carbachol	M1	Calcium Mobilization	6.1	100	INVALID- LINK
Carbachol	M3	Calcium Mobilization	5.9	100	INVALID- LINK
Pilocarpine	M1	Calcium Mobilization	5.5	80	INVALID- LINK
Pilocarpine	M3	Calcium Mobilization	5.2	75	INVALID- LINK
Xanomeline	M1	GTPyS Binding	8.1	95	INVALID- LINK
Xanomeline	M4	GTPyS Binding	7.9	90	INVALID- LINK

Experimental ProtocolsRadioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Preparation of Cell Membranes: Cell lines stably expressing the muscarinic receptor subtype
of interest (e.g., CHO-M1, HEK-M3) are cultured and harvested. The cells are then lysed,
and the cell membranes are isolated by centrifugation.



- Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
- Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest, providing an indication of the compound's efficacy.

- Membrane Preparation: Similar to the binding assay, cell membranes expressing the target receptor are prepared.
- Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G protein α-subunit.
- Separation and Detection: The reaction is terminated, and the mixture is filtered to separate the membrane-bound [35S]GTPγS. The radioactivity on the filter is quantified by scintillation counting.
- Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values can be determined.

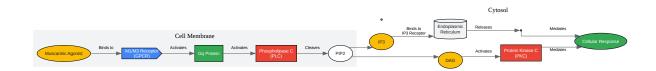
Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).



- Cell Preparation: Cells expressing the target receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Addition: The test compound is added to the wells of the microplate.
- Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
- Data Analysis: The peak fluorescence signal is plotted against the compound concentration to obtain a dose-response curve, allowing for the determination of EC50 and Emax.

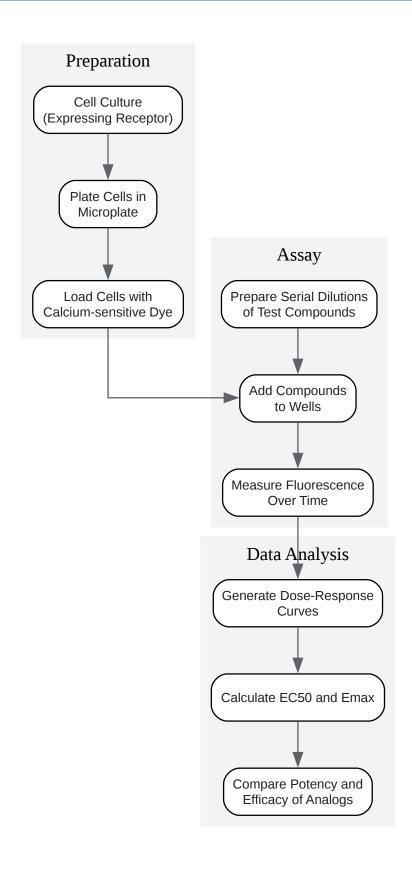
Signaling Pathway and Experimental Workflow



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Caption: Gq-coupled muscarinic receptor signaling pathway.





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Caption: Workflow for a cell-based calcium mobilization assay.



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